Cyclohexyl (4-methylphenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl-(4-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h7-10,12,14-15H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSIDGBKFUGJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CCCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cyclohexyl 4 Methylphenyl Methanol and Analogues
Established Synthetic Pathways
Traditional methods for the synthesis of secondary alcohols like Cyclohexyl(4-methylphenyl)methanol rely on robust and well-understood reactions, primarily involving the formation of a key ketone intermediate followed by reduction, or the direct construction of the alcohol via nucleophilic addition to a carbonyl group.
Grignard-Based Formations
The Grignard reaction is a cornerstone of carbon-carbon bond formation and a classic method for synthesizing secondary and tertiary alcohols. nih.govscribd.com The synthesis of Cyclohexyl(4-methylphenyl)methanol via this pathway involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. scribd.com This method offers two primary convergent strategies.
The first approach involves the reaction of a cyclohexylmagnesium halide, such as cyclohexylmagnesium bromide, with 4-methylbenzaldehyde (B123495). In the second, complementary approach, a 4-methylphenylmagnesium halide (p-tolylmagnesium bromide) is reacted with cyclohexanecarbaldehyde. In both cases, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. This intermediate is then hydrolyzed in a subsequent step with an aqueous acid to yield the final product, Cyclohexyl(4-methylphenyl)methanol. researchgate.net
A critical requirement for successful Grignard synthesis is the use of anhydrous conditions and aprotic solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF), as Grignar reagents are highly reactive towards protons and will be quenched by water or alcohols. scribd.comrsc.org
Table 1: Grignard-Based Synthetic Routes
| Route | Grignard Reagent | Carbonyl Substrate |
|---|---|---|
| 1 | Cyclohexylmagnesium Bromide | 4-Methylbenzaldehyde |
Benzylation and Related Alkylation Strategies
An alternative established route to Cyclohexyl(4-methylphenyl)methanol involves a two-step process commencing with a Friedel-Crafts acylation. sigmaaldrich.com This strategy does not directly form the alcohol but first constructs the precursor ketone, Cyclohexyl(4-methylphenyl)methanone, also known as cyclohexyl p-tolyl ketone. sielc.com
The reaction involves the electrophilic aromatic substitution of toluene (B28343) with cyclohexanecarbonyl chloride. libretexts.org A strong Lewis acid catalyst, such as anhydrous aluminum trichloride (B1173362) (AlCl₃), is required to generate the highly electrophilic acylium ion from the acyl chloride. scribd.comsigmaaldrich.com The methyl group on the toluene ring is an ortho-, para-director; however, the steric bulk of the cyclohexyl acyl group favors substitution at the para-position, leading to the desired ketone. libretexts.org
Once the cyclohexyl(4-methylphenyl)methanone is synthesized and purified, it can be readily converted to the target alcohol, Cyclohexyl(4-methylphenyl)methanol, through a standard reduction reaction. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This acylation-reduction sequence represents an effective and versatile alkylation strategy. rsc.org
Multicomponent Coupling Reactions (e.g., Heck Synthesis)
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.gov While MCRs are powerful tools for rapidly building molecular complexity, their direct application to the synthesis of a specific saturated alcohol like Cyclohexyl(4-methylphenyl)methanol is not a standard or commonly documented approach. rug.nlrug.nl
The Heck reaction, a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, is a powerful C-C bond-forming tool but is primarily used for creating unsaturated systems. youtube.com A theoretical multi-step pathway could be envisioned where a Heck coupling is used to form an unsaturated precursor, which would then require subsequent hydrogenation of both the alkene and a carbonyl group to arrive at the final saturated alcohol. However, such a lengthy process would likely be less efficient than the more direct methods described previously. The true power of MCRs lies in generating diverse libraries of complex molecules, and while a route could be designed, it does not represent an established pathway for this particular target. nih.govyoutube.com
Advanced and Enantioselective Synthesis Approaches
Modern synthetic chemistry places a high value on the ability to control stereochemistry, leading to the development of sophisticated methods for producing single-enantiomer compounds. For Cyclohexyl(4-methylphenyl)methanol, this involves the asymmetric reduction of its prochiral ketone precursor or the asymmetric addition to an aldehyde.
Biocatalytic Asymmetric Reduction
Biocatalysis has emerged as a powerful and environmentally friendly strategy for producing enantiomerically pure alcohols. tudelft.nl This "green" chemistry approach utilizes whole microbial cells or isolated enzymes (ketoreductases/alcohol dehydrogenases) to catalyze the asymmetric reduction of the prochiral ketone, cyclohexyl(4-methylphenyl)methanone, to a single enantiomer of the corresponding alcohol. nih.gov
The key advantages of biocatalysis include extremely high enantioselectivity (often >99% enantiomeric excess, or e.e.), mild reaction conditions (neutral pH, room temperature), and the avoidance of heavy metal catalysts. tudelft.nlnih.gov Whole-cell biocatalysts are often preferred for practical applications as they contain endogenous systems for regenerating the necessary cofactors (like NADH or NADPH), which can be driven by the addition of a simple co-substrate such as glucose or isopropanol. mdpi.com
Different microbial strains can exhibit opposite stereopreferences. Most biocatalysts follow Prelog's rule to yield (S)-alcohols, but specific strains, such as Acetobacter pasteurianus, have been identified that provide anti-Prelog selectivity, affording access to (R)-alcohols. uniba.itnih.gov This allows for the selective synthesis of either the (R)- or (S)-enantiomer of Cyclohexyl(4-methylphenyl)methanol by choosing the appropriate biocatalyst.
Table 2: Examples of Biocatalytic Ketone Reduction
| Biocatalyst Type | Substrate Type | Stereochemical Outcome | Potential Advantage |
|---|---|---|---|
| Whole Cells (e.g., Baker's Yeast) | Aryl-alkyl ketones | Typically (S)-enantiomer (Prelog) | In-situ cofactor regeneration, operational simplicity. uniba.it |
| Whole Cells (e.g., Acetobacter) | Prochiral ketones | Typically (R)-enantiomer (anti-Prelog) | Access to the opposite enantiomer with high e.e. nih.gov |
Catalytic Asymmetric Transformations
Beyond biocatalysis, several chemocatalytic methods have been developed for the highly enantioselective synthesis of chiral alcohols. These transformations typically rely on a chiral catalyst to control the stereochemical outcome of the reaction.
Asymmetric Hydrogenation: This is one of the most efficient methods for the asymmetric reduction of ketones. It involves the hydrogenation of cyclohexyl(4-methylphenyl)methanone using a transition metal catalyst, typically based on ruthenium (Ru), rhodium (Rh), or iridium (Ir), complexed with a chiral ligand. nih.gov Seminal work by Noyori and others has shown that catalysts like Ru-BINAP-diamine complexes can reduce a wide range of aryl alkyl ketones with exceptional levels of enantioselectivity and high yields. nih.govfigshare.com The specific enantiomer produced depends on the chirality of the ligand used in the catalyst system.
Catalytic Asymmetric Grignard Additions: While the standard Grignard reaction is not stereoselective, it can be rendered asymmetric by the addition of a chiral ligand. ic.ac.uk These ligands coordinate to the magnesium center of the Grignard reagent, creating a chiral environment that directs the nucleophilic attack on the aldehyde from one face over the other. organic-chemistry.orgacs.org For example, adding cyclohexylmagnesium bromide to 4-methylbenzaldehyde in the presence of a chiral ligand like (S)-BINOL in a titanium-catalyzed system can produce the chiral alcohol with high enantiomeric excess. organic-chemistry.orgacs.org Similarly, ligands derived from diaminocyclohexane (DACH) have been developed to facilitate the asymmetric addition of Grignard reagents to ketones to form chiral tertiary alcohols, a principle that can be extended to secondary alcohol synthesis. nih.govrsc.org
Table 3: Comparison of Asymmetric Catalytic Methods
| Method | Catalyst System | Substrates | Key Features |
|---|---|---|---|
| Asymmetric Hydrogenation | Ru/Rh/Ir with chiral phosphine (B1218219)/diamine ligands (e.g., BINAP, TsDPEN) | Cyclohexyl(4-methylphenyl)methanone | High efficiency (S/C ratio), excellent e.e. (>99%), industrial applicability. nih.gov |
| Asymmetric Grignard Addition | Ti(OⁱPr)₄ with chiral diols (e.g., BINOL) and a Grignard reagent | Aldehyde + Grignard Reagent | Direct C-C bond formation and stereocenter creation in one step. organic-chemistry.orgacs.org |
Chiral Rhodium-Catalyzed Annulations
Rhodium catalysts are powerful tools for the formation of cyclic structures through annulation reactions. A plausible strategy for synthesizing a precursor to Cyclohexyl(4-methylphenyl)methanol involves a rhodium-catalyzed [4+2] annulation. In this approach, a 4-alkynal could react with an alkyne in the presence of a rhodium catalyst to construct a functionalized cyclohexenone ring. nih.govresearchgate.net This cyclohexenone is a key intermediate that can then be subjected to further transformations, including hydrogenation of the double bond and reduction of the ketone, to yield the final cyclohexylmethanol product. While direct rhodium-catalyzed synthesis of the title compound is not extensively documented, the synthesis of triarylmethanes via rhodium-catalyzed arylation demonstrates the metal's utility in forming C-C bonds with aromatic rings, a key feature of the target molecule. nih.gov
The general mechanism for such annulations is believed to proceed through the formation of a rhodacyclopentadiene intermediate, which then undergoes insertion and reductive elimination to furnish the cyclic product. nih.govresearchgate.net The choice of chiral ligands attached to the rhodium center is critical for inducing asymmetry and producing an enantiomerically enriched product.
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium-catalyzed asymmetric hydrogenation is a highly efficient and atom-economical method for producing chiral alcohols from prochiral ketones. This method is particularly relevant for the synthesis of Cyclohexyl(4-methylphenyl)methanol from its corresponding ketone, cyclohexyl(4-methylphenyl)ketone. The process involves the use of a chiral iridium catalyst, often featuring N,P-ligands, which facilitates the enantioselective addition of hydrogen across the carbonyl group. acs.orgresearchgate.net
Research into the asymmetric hydrogenation of diaryl ketones has shown that catalysts can be designed to differentiate between two aromatic rings, even with similar steric properties, achieving high yields and excellent enantioselectivity. researchgate.net Noncovalent interactions, such as π-π stacking and C-H···π interactions between the substrate and the catalyst's chiral environment, play a crucial role in controlling the stereochemical outcome. researchgate.net In the kinetic resolution of allylic alcohols, another application of this technology, iridium catalysts have achieved high selectivity factors (s up to 211) and enantiomeric excesses (ee up to >99%), highlighting the precision of this method. acs.org
Table 1: Examples of Iridium-Catalyzed Asymmetric Hydrogenation of Ketones
This table is illustrative of the catalyst system's capability for similar substrates.
| Substrate | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |
| Diaryl Ketones | Iridium-N,P Complex | High | High | researchgate.net |
| Trisubstituted Allylic Alcohols (Kinetic Resolution) | Iridium-N,P Complex | Good | >99% | acs.org |
| α-Amino β-Keto Ester Hydrochlorides | Iridium-SYNPHOS | Good | up to 92% |
Catalytic Desymmetrization of Precursors
This method involves selectively modifying one of two identical functional groups in the meso precursor. For instance, a catalyst, often derived from natural products like Cinchona alkaloids, can selectively catalyze a reaction (e.g., acylation or oxidation) on one of the two hydroxyl groups of a meso-diol, breaking the internal symmetry and yielding a chiral product with high enantiomeric excess. anton-paar.com This approach is powerful as it can set multiple stereocenters in a single, efficient step, embodying an economy of chiral reagents. anton-paar.com
Optimization of Reaction Conditions and Yield Enhancement
To maximize the efficiency and cost-effectiveness of synthesis, reaction conditions must be carefully optimized. Key parameters include temperature, pressure, solvent, catalyst loading, and reactant concentrations.
For a closely related analogue, cyclohexyl(phenyl)methanol, optimal reaction conditions have been identified as a temperature range of 50-70°C and a pressure of 10 bar, which resulted in a high product yield of 89%. beilstein-journals.org In hydrogenation reactions, such as the reduction of 4-Methyl cyclohexyloxime, conditions like hydrogen pressure (4-5 Kg/cm²) and temperature (50-55°C) are critical for driving the reaction to completion. researchgate.net
Furthermore, purification is a crucial step for enhancing final yield and purity. The purification of trans-4-methyl cyclohexylamine (B46788) HCl was optimized by using a specific solvent mixture of methanol (B129727) and acetone (B3395972) in a 1:1.5:6 ratio of substrate to solvents, which allowed for the selective precipitation of the desired isomer with over 99.8% purity. researchgate.net A systematic approach, such as developing a central composite design, can be used to model the response surface for production, analyzing multiple factors simultaneously to identify the true optimal conditions for maximizing yield and minimizing reactor volume or energy input. rsc.org
Table 2: Key Parameters for Reaction Optimization
| Parameter | Effect on Reaction | Example of Optimization |
| Temperature | Affects reaction rate and equilibrium position. | Optimal range of 50-70°C identified for high yield. beilstein-journals.org |
| Pressure | Crucial for gas-phase reactants like hydrogen. | Hydrogenation performed at 4-5 Kg/cm² for effective reduction. researchgate.net |
| Solvent | Influences solubility, catalyst activity, and purification. | Methanol/acetone mixture used for selective crystallization. researchgate.net |
| Catalyst Loading | Determines reaction rate; minimizing is key for cost. | Low catalyst loading is a goal in process development. |
| Reactant Ratio | Can shift equilibrium and affect selectivity. | Adjusting CO2/H2 ratio to enhance methanol production. rsc.org |
Green Chemistry Principles in Synthesis of the Compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This is increasingly important in the synthesis of fine chemicals like Cyclohexyl(4-methylphenyl)methanol.
Utilization of Sustainable Solvents and Catalysts
The choice of solvent is a major focus of green chemistry, as solvents constitute the bulk of waste in many chemical processes. Traditional solvents like toluene are being replaced by greener alternatives. Environmentally preferable solvents include simple alcohols like methanol and ethanol, or alkanes such as heptane. acs.org
A notable green solvent is Cyclopentyl Methyl Ether (CPME), which is a low-impact ether that forms a beneficial azeotrope with water. nih.govyoutube.com This property allows for easy removal of water byproducts under Dean-Stark conditions, which can drive reactions to completion. nih.gov The use of recyclable catalysts, such as heterogeneous transition metal complexes or environmentally benign catalysts like ammonium (B1175870) salts, further enhances the sustainability of the synthesis. nih.govyoutube.com
Table 3: Comparison of Traditional and Green Solvents
| Solvent | Classification | Key Considerations |
| Toluene | Traditional | Volatile organic compound (VOC), petroleum-derived. |
| Dioxane, Acetonitrile | Traditional | Not recommended from an environmental perspective. acs.org |
| Methanol, Ethanol | Green | Environmentally preferable, can be bio-derived. acs.org |
| Cyclopentyl Methyl Ether (CPME) | Green | Forms azeotrope with water, aiding separation; low impact. nih.gov |
| Supercritical CO2 | Green | Non-toxic, easily removed, but requires high pressure. acs.org |
Energy-Efficient Synthetic Techniques
Reducing energy consumption is a core tenet of green chemistry. The use of catalysts is inherently an energy-efficient technique, as it provides an alternative reaction pathway with a lower activation energy, often allowing for reactions to be run at lower temperatures and pressures. acs.orgresearchgate.net
Microwave-assisted synthesis is another prominent energy-efficient technology. Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. anton-paar.comresearchgate.net This can dramatically reduce reaction times from hours or days to mere minutes, resulting in significant energy savings and often increased product yields. youtube.comnih.gov
Continuous flow chemistry offers another avenue for energy efficiency and process intensification. beilstein-journals.orgacs.orgasynt.com In a flow reactor, reactants are continuously pumped through a heated tube or column containing an immobilized catalyst. This setup allows for excellent control over reaction parameters, improved heat and mass transfer, and safer operation at high temperatures and pressures, ultimately leading to higher throughput and energy efficiency compared to traditional batch processing. beilstein-journals.orgacs.org
Elucidation of Reaction Mechanisms and Kinetics
Mechanistic Investigations of Formation Reactions
Understanding the step-by-step process of bond formation and cleavage provides fundamental insights into the synthesis of cyclohexyl(4-methylphenyl)methanol.
Nucleophilic Attack Pathways
The primary reaction for forming cyclohexyl(4-methylphenyl)methanol involves the nucleophilic addition of a cyclohexyl organometallic reagent (e.g., cyclohexylmagnesium bromide) to the carbonyl carbon of 4-methylbenzaldehyde (B123495). The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by the nucleophilic carbon of the cyclohexyl group.
The reaction proceeds via a nucleophilic attack on the carbonyl group, leading to the formation of a tetrahedral intermediate, a magnesium alkoxide. Subsequent acidic workup protonates the alkoxide to yield the final product, cyclohexyl(4-methylphenyl)methanol. The general mechanism is as follows:
Formation of the Grignard Reagent: Cyclohexyl bromide reacts with magnesium metal in an ether solvent to form cyclohexylmagnesium bromide.
Nucleophilic Attack: The cyclohexyl anion from the Grignard reagent attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde.
Formation of Tetrahedral Intermediate: This attack results in the formation of a magnesium alkoxide intermediate.
Protonation: Acidic workup (e.g., with dilute HCl or NH4Cl) protonates the alkoxide to give cyclohexyl(4-methylphenyl)methanol.
Alternatively, the reduction of cyclohexyl 4-methylphenyl ketone using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) also proceeds via nucleophilic attack. In this case, a hydride ion (H-) acts as the nucleophile, attacking the carbonyl carbon.
Catalytic Cycle Analysis in Metal-Mediated Transformations
In metal-mediated transformations, such as catalytic hydrogenation of cyclohexyl 4-methylphenyl ketone, the catalytic cycle provides a framework for understanding the role of the catalyst. For instance, in a ruthenium-catalyzed hydrogenation, the cycle would typically involve:
Activation of the Catalyst: The ruthenium catalyst is activated, often forming a reactive hydride species.
Coordination: The ketone substrate coordinates to the metal center.
Migratory Insertion: The hydride ligand is transferred to the carbonyl carbon in a migratory insertion step, forming a metal-alkoxide intermediate.
Product Release and Catalyst Regeneration: The resulting alcohol product is released, and the catalyst is regenerated to participate in another cycle.
The efficiency of these catalytic cycles is influenced by factors such as the nature of the metal, the ligands attached to it, temperature, and pressure.
Stereochemical Outcomes and Control
The presence of a stereocenter in cyclohexyl(4-methylphenyl)methanol (the carbon atom bearing the hydroxyl group) means that stereochemical control is a significant aspect of its synthesis.
Diastereoselectivity and Enantioselectivity Control Elements
When the cyclohexyl ring or the phenyl ring is appropriately substituted, an additional stereocenter may exist, leading to the possibility of diastereomers. Diastereoselectivity can be controlled by the steric hindrance of the reactants and the reaction conditions. For instance, the approach of the nucleophile to the carbonyl group can be directed by existing stereocenters in the molecule, following principles like Cram's rule or the Felkin-Anh model.
Enantioselectivity, the preferential formation of one enantiomer over the other, is a critical goal in modern asymmetric synthesis. For cyclohexyl(4-methylphenyl)methanol, achieving high enantioselectivity requires the use of chiral auxiliaries, chiral reagents, or chiral catalysts.
Influence of Chiral Ligands and Catalysts
The use of chiral ligands in metal-catalyzed reactions is a powerful strategy for achieving high enantioselectivity. nih.gov These ligands coordinate to the metal center, creating a chiral environment that directs the reaction pathway towards the formation of one enantiomer.
For the asymmetric reduction of cyclohexyl 4-methylphenyl ketone, chiral catalysts derived from transition metals (like ruthenium, rhodium, or iridium) complexed with chiral ligands have proven effective. A notable example of a chiral ligand used in similar transformations is (R)-BINAP. biosynth.com The synthesis of related chiral alcohols, such as (R)-cyclohexyl(3-methoxyphenyl)methanol, has been achieved with high enantiomeric excess (ee) using chiral ligands like 3,3'-di(pyrrolidinylmethyl)-H8BINOL. chemicalbook.com In this specific synthesis, an enantioselective reaction yielded the product with a 94% enantiomeric excess. chemicalbook.com
The choice of the chiral ligand and the metal precursor is crucial and can dramatically influence both the yield and the enantioselectivity of the reaction. The interaction between the substrate and the chiral catalyst in the transition state determines the stereochemical outcome.
| Reaction Type | Reagents/Catalyst | Key Mechanistic Feature | Stereochemical Control | Reference |
| Grignard Reaction | Cyclohexylmagnesium bromide, 4-methylbenzaldehyde | Nucleophilic attack on carbonyl carbon | Generally produces a racemic mixture unless a chiral auxiliary is used. | N/A |
| Ketone Reduction | NaBH4 or LiAlH4, Cyclohexyl 4-methylphenyl ketone | Hydride attack on carbonyl carbon | Produces a racemic mixture. | N/A |
| Asymmetric Reduction | Ru-BINAP, H2, Cyclohexyl 4-methylphenyl ketone | Asymmetric hydrogenation | High enantioselectivity is achievable through the use of a chiral catalyst. | biosynth.com |
| Asymmetric Addition | Diethylzinc, Cyclohexanecarboxaldehyde, Chiral Ligand | Enantioselective addition of an organozinc reagent | High enantioselectivity (e.g., 94% ee) can be achieved with specific chiral ligands like H8BINOL. | chemicalbook.com |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.
The ¹H and ¹³C NMR spectra of Cyclohexyl(4-methylphenyl)methanol are predicted to exhibit distinct signals corresponding to the three primary structural components: the cyclohexyl ring, the 4-methylphenyl (p-tolyl) group, and the methanolic linker (-CH(OH)-).
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Cyclohexyl Protons: The eleven protons on the cyclohexyl ring are expected to appear as a series of complex, overlapping multiplets in the upfield region, typically between approximately 0.9 and 1.9 ppm. The proton on the carbon attached to the carbinol group (C1 of the cyclohexane ring) would be shifted further downfield due to the deshielding effect of the adjacent hydroxyl-bearing carbon.
Aromatic Protons: The 4-methylphenyl group presents a classic para-substituted pattern. The four aromatic protons would appear as two distinct doublets in the aromatic region (~7.0-7.3 ppm). This pattern, often referred to as an AA'BB' system, arises from the coupling of adjacent, chemically distinct aromatic protons.
Methyl Protons: The three protons of the tolyl methyl group are predicted to produce a sharp singlet at approximately 2.3 ppm.
Carbinol Proton (-CH-OH): The single proton on the carbon bearing the hydroxyl group is expected to appear as a doublet or multiplet, likely in the range of 4.5-5.0 ppm, with its multiplicity determined by coupling to the adjacent proton on the cyclohexyl ring.
Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet whose chemical shift can vary depending on solvent, concentration, and temperature. It can often be identified by its disappearance upon exchange with deuterium oxide (D₂O).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
Cyclohexyl Carbons: The six carbons of the cyclohexyl ring are expected to produce multiple signals in the aliphatic region (~25-45 ppm). The carbon atom bonded to the methanolic carbon (C1) would be shifted downfield compared to the other cyclohexyl carbons.
Aromatic Carbons: The p-tolyl group would show four distinct signals in the aromatic region (~125-140 ppm): one for the methyl-substituted carbon, one for the carbinol-substituted carbon, one for the four unsubstituted aromatic carbons (which may appear as a single intense peak or two closely spaced peaks), and one for the ipso-carbon bearing the methyl group.
Methyl Carbon: The carbon of the tolyl methyl group is anticipated to resonate at approximately 21 ppm.
Carbinol Carbon (>CH-OH): The carbon atom directly bonded to the hydroxyl group is the most deshielded of the sp³ carbons and is expected to appear significantly downfield, typically in the range of 70-80 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Cyclohexyl(4-methylphenyl)methanol
| Group | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 4-Methylphenyl | Aromatic C-H | 7.0 - 7.3 (m) | 125 - 130 |
| 4-Methylphenyl | Aromatic C-CH₃ | - | ~137 |
| 4-Methylphenyl | Aromatic C-CH(OH) | - | ~140 |
| 4-Methylphenyl | -CH₃ | ~2.3 (s) | ~21 |
| Cyclohexyl | -CH₂-, -CH- | 0.9 - 1.9 (m) | 25 - 45 |
| Methanol (B129727) Linker | -CH(OH)- | 4.5 - 5.0 (d or m) | 70 - 80 |
| Methanol Linker | -OH | Variable (br s) | - |
(s = singlet, d = doublet, m = multiplet, br = broad)
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. Key correlations would be expected between the carbinol proton and the adjacent proton on the cyclohexyl ring, as well as among the interconnected protons of the cyclohexyl moiety.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, greatly aiding in the assignment of the aliphatic cyclohexyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular fragments. For instance, an HMBC experiment would show a correlation from the carbinol proton to the carbons of the aromatic ring and to other carbons within the cyclohexyl ring, confirming the connection point of the three structural components.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the vibrational modes of molecules, providing direct evidence for the presence of specific functional groups.
The FT-IR spectrum of Cyclohexyl(4-methylphenyl)methanol would be characterized by absorption bands indicative of its alcohol, aromatic, and aliphatic alkane functionalities.
O-H Stretch: A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹, which is characteristic of the stretching vibration of an alcohol O-H group involved in hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretches from the cyclohexyl and methyl groups would result in strong absorptions just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹).
C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring are expected to produce one to three moderate-intensity bands in the 1620-1450 cm⁻¹ region.
C-O Stretch: A strong band corresponding to the C-O stretching vibration of the secondary alcohol group would be a key diagnostic peak, typically appearing in the 1100-1050 cm⁻¹ range.
Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations can provide information about the substitution pattern of the aromatic ring. For a 1,4-disubstituted (para) ring, a strong absorption is expected in the 840-810 cm⁻¹ region.
Table 2: Expected FT-IR Absorption Bands for Cyclohexyl(4-methylphenyl)methanol
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol | O-H Stretch | 3500 - 3200 | Strong, Broad |
| Aromatic | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic | C-H Stretch | 2960 - 2850 | Strong |
| Aromatic | C=C Stretch | 1620 - 1450 | Medium |
| Alcohol | C-O Stretch | 1100 - 1050 | Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.
Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like alcohols, typically generating protonated molecular ions with minimal fragmentation. The molecular formula for Cyclohexyl(4-methylphenyl)methanol is C₁₄H₂₀O, corresponding to a monoisotopic mass of approximately 204.15 Da.
Molecular Ion: In positive ion mode ESI-MS, the compound is expected to be readily detected as its protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 205.16. Adducts with common cations, such as sodium [M+Na]⁺ (m/z ≈ 227.14) or potassium [M+K]⁺ (m/z ≈ 243.11), may also be observed.
Fragmentation: While ESI is a soft technique, some fragmentation can be induced. A common and facile fragmentation pathway for alcohols is the neutral loss of a water molecule (18 Da) from the protonated parent ion. This would result in a significant fragment ion at m/z ≈ 187.15 ([M+H-H₂O]⁺). Further fragmentation could involve the cleavage of the bond between the cyclohexyl and phenyl-methanol moieties, leading to characteristic fragment ions. For example, cleavage could generate a stable benzylic-type cation.
Table 3: Predicted ESI-MS Ions for Cyclohexyl(4-methylphenyl)methanol
| Ion Description | Proposed Formula | Calculated m/z |
|---|---|---|
| Protonated Molecule | [C₁₄H₂₁O]⁺ | 205.16 |
| Sodium Adduct | [C₁₄H₂₀ONa]⁺ | 227.14 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical analytical technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. This technique provides an elemental composition that is invaluable for confirming the identity of a newly synthesized or isolated compound. However, specific HRMS data, including accurate mass measurements and fragmentation patterns for Cyclohexyl(4-methylphenyl)methanol, are not available in the reviewed scientific literature.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This powerful technique allows for the unambiguous determination of bond lengths, bond angles, and the absolute stereochemistry and conformational arrangement of a molecule in the solid state. The successful application of this method requires the growth of a suitable single crystal of the compound. At present, there are no published X-ray crystallographic studies for Cyclohexyl(4-methylphenyl)methanol. Consequently, definitive data on its crystal structure, absolute stereochemistry, and solid-state conformation remain undetermined.
While research on structurally related compounds may exist, the strict focus on Cyclohexyl(4-methylphenyl)methanol precludes their inclusion in this report. The absence of specific HRMS and X-ray crystallography data highlights a gap in the scientific knowledge base for this particular chemical entity. Further experimental investigation would be required to generate the data necessary for a complete spectroscopic and structural profile.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. While specific DFT studies on Cyclohexyl(4-methylphenyl)methanol are not extensively documented in publicly available literature, the methodologies are well-established and can be applied to this compound. The following sections describe the types of analyses that are typically performed.
DFT calculations can provide a detailed picture of the electronic structure of Cyclohexyl(4-methylphenyl)methanol. This includes the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
In a hypothetical DFT study of Cyclohexyl(4-methylphenyl)methanol, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl (p-tolyl) group, due to the electron-donating nature of the methyl group and the π-system of the benzene (B151609) ring. The LUMO would likely be distributed over the phenyl ring and the carbinol carbon, representing the most probable sites for nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for Cyclohexyl(4-methylphenyl)methanol
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily located on the p-tolyl ring |
| LUMO | -0.8 | Distributed over the phenyl ring and carbinol carbon |
| HOMO-LUMO Gap | 5.7 | Indicates high kinetic stability |
Note: The values in this table are illustrative and based on typical values for similar aromatic alcohols.
DFT calculations are also employed to predict the vibrational frequencies of molecules. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For Cyclohexyl(4-methylphenyl)methanol, characteristic vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the aromatic and cyclohexyl rings, and various bending and torsional modes.
Computational studies on related molecules like methanol (B129727) and its derivatives have shown that methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) can provide vibrational frequencies in good agreement with experimental data, often with scaling factors applied to correct for anharmonicity and other systematic errors. The study of methanol's vibrational spectrum, for instance, highlights the complexity of assigning modes due to potential resonances and the utility of computational approaches in demystifying these spectra.
Table 2: Hypothetical Calculated vs. Experimental Vibrational Frequencies for Key Modes of Cyclohexyl(4-methylphenyl)methanol
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(O-H) | 3650 | ~3600 | Alcohol O-H stretch |
| ν(C-H) aromatic | 3050-3100 | ~3030-3080 | Aromatic C-H stretch |
| ν(C-H) aliphatic | 2850-2960 | ~2850-2950 | Cyclohexyl C-H stretch |
| ν(C=C) aromatic | 1610, 1515 | ~1610, 1515 | Aromatic ring C=C stretch |
| δ(C-O-H) | 1350 | ~1340 | C-O-H bend |
Note: This table is a representative example. Actual values would be obtained from specific DFT calculations and experimental spectra.
Theoretical chemistry can be used to map out the energy profiles of potential reaction pathways for Cyclohexyl(4-methylphenyl)methanol. This involves locating transition state structures and calculating their energies relative to the reactants and products. Such studies are invaluable for understanding reaction mechanisms and predicting reaction kinetics. For example, the energy profile for the oxidation of the secondary alcohol to the corresponding ketone, or for its dehydration to form an alkene, could be computationally explored. These calculations would reveal the activation energies for each step, providing insights into which reaction pathways are more favorable under different conditions.
Molecular Dynamics and Conformational Analysis
The presence of the flexible cyclohexyl ring and the rotatable bond connecting it to the carbinol carbon means that Cyclohexyl(4-methylphenyl)methanol can exist in multiple conformations. Molecular dynamics (MD) simulations and systematic conformational searches are computational techniques used to explore the potential energy surface of a molecule and identify its stable conformers.
Table 3: Hypothetical Relative Energies of Cyclohexyl(4-methylphenyl)methanol Conformers
| Conformer | Cyclohexyl Ring Conformation | Phenyl Group Orientation | Relative Energy (kcal/mol) |
| 1 | Chair | Equatorial | 0.00 |
| 2 | Chair | Axial | 2.5 |
| 3 | Twist-Boat | - | 5.8 |
Note: This is an illustrative table. The actual relative energies would be determined through detailed computational analysis.
In Silico Modeling for Chemical Reactivity Prediction
In silico models, which are based on computational chemistry principles, can be used to predict the chemical reactivity of Cyclohexyl(4-methylphenyl)methanol. Reactivity descriptors derived from DFT calculations, such as the Fukui function and local softness, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.
For Cyclohexyl(4-methylphenyl)methanol, the aromatic ring, particularly the positions ortho and para to the cyclohexyl(methanol) group, would likely be susceptible to electrophilic attack. The oxygen atom of the hydroxyl group, with its lone pairs of electrons, would be a primary site for protonation and interaction with electrophiles. The carbinol hydrogen is the most likely site for radical abstraction. These predictions can be invaluable for designing synthetic routes and understanding potential degradation pathways.
Advancements in the Derivatization and Functionalization of Cyclohexyl(4-methylphenyl)methanol
Cyclohexyl(4-methylphenyl)methanol, a secondary alcohol containing both a bulky cyclohexyl and a substituted aromatic ring, serves as a versatile scaffold for the development of a wide range of chemical entities. Its unique structural features allow for targeted modifications at three key positions: the hydroxyl group, the cyclohexyl moiety, and the 4-methylphenyl ring. These derivatization and functionalization strategies are pivotal in synthesizing novel compounds with potential applications in various fields, including the development of ligands for catalysis and as intermediates in the synthesis of complex organic molecules. This article explores the chemical strategies employed to modify this compound, focusing on the transformation of its functional groups and structural backbone.
Advanced Applications in Chemical Research
Utility as a Chiral Building Block in Complex Molecule Synthesis
The enantioselective synthesis of complex molecules, particularly pharmaceuticals and natural products, relies heavily on a collection of readily available, enantiomerically pure starting materials known as the "chiral pool". nih.gov Chiral secondary alcohols, like Cyclohexyl (4-methylphenyl)methanol, are fundamental components of this pool and serve two primary roles: as starting materials that incorporate their stereochemistry into a final product and as chiral resolving agents. sigmaaldrich.comnih.gov
Chiral alcohols can be used to resolve racemic mixtures of acids. The process involves reacting the racemic acid with a single enantiomer of the chiral alcohol to form a mixture of diastereomeric esters. Since diastereomers have different physical properties, they can be separated by methods like crystallization or chromatography. Subsequent hydrolysis of the separated esters yields the enantiomerically pure acids and recovers the chiral alcohol. libretexts.orgtcichemicals.comwikipedia.org For example, the (R)-enantiomer of 2-heptanol (B47269) has been used to resolve a key intermediate in the synthesis of a vasopressin V2 receptor agonist. sigmaaldrich.com Similarly, a chiral alcohol like this compound could theoretically be employed to resolve racemic acidic compounds.
Furthermore, chiral fragments are often incorporated into complex targets. The synthesis of the antitumor agent (-)-Rhazinilam, for instance, involves the strategic formation of a quaternary stereocenter. researchgate.netnih.gov The construction of such complex, stereochemically dense architectures often begins with simpler chiral building blocks whose inherent stereochemistry guides the synthesis. nih.gov A molecule with the defined stereochemistry of this compound could serve as a foundational fragment in the multi-step synthesis of such intricate molecular targets.
Exploration in Catalysis and Ligand Design
The structural features of this compound—a chiral hydroxyl group, a bulky cyclohexyl ring, and a substituted aromatic system—make it and its derivatives highly relevant to the fields of catalyst and ligand design.
Development of Novel Catalytic Systems
The asymmetric reduction of prochiral ketones to form enantiomerically pure secondary alcohols is a cornerstone of modern synthetic chemistry. matthey.com Significant progress in this area has been achieved through the development of novel ruthenium-based catalysts. ingentaconnect.com Systems developed by Noyori and Ikariya, which feature a ruthenium metal center coordinated by chiral diphosphine and diamine ligands, are highly efficient for the asymmetric hydrogenation of a wide range of ketones. nih.govingentaconnect.com These catalytic systems provide a direct route to chiral alcohols, and a system tailored for producing this compound from its corresponding ketone would represent a significant synthetic advancement.
Dynamic kinetic resolution (DKR) is another powerful strategy that combines a rapid racemization of a starting material with a highly selective kinetic resolution, allowing for the theoretical conversion of a racemate into a single enantiomer with 100% yield. mdpi.com Metal/lipase-catalyzed DKR of racemic secondary alcohols is a practical method to obtain enantiopure esters. mdpi.comresearchgate.net In these systems, a metal complex (often based on Ru, Fe, or V) racemizes the alcohol, while an enzyme (a lipase) selectively acylates one enantiomer. mdpi.com The structural characteristics of this compound make it an ideal candidate for such transformations, both as a substrate to be resolved and as a model for developing new, more efficient DKR catalyst systems.
Investigation of Ligand Effects on Catalytic Activity
The design of ancillary ligands is crucial for controlling the reactivity and selectivity of metal catalysts. nih.gov The steric and electronic properties of a ligand directly influence the outcomes of a catalytic reaction. Phosphine (B1218219) ligands containing bulky alkyl groups, such as cyclohexyl or tert-butyl, are known to be highly effective in promoting key steps in catalytic cycles, like oxidative addition and reductive elimination, particularly in cross-coupling reactions. tcichemicals.com The presence of a bulky cyclohexyl group in a ligand derived from this compound would be expected to exert significant steric influence, which can control chemoselectivity and enhance reaction rates. rsc.orgvu.nl
Moreover, ligands are not always passive "spectator" molecules; they can actively participate in the catalytic mechanism. Ligands possessing a hydroxyl group can engage in hydrogen bonding or act as a hemilabile coordinating group, influencing the transition state of a reaction and thereby enhancing enantioselectivity. nih.gov A phosphine ligand synthesized from this compound would combine the steric bulk of the cyclohexyl and tolyl groups with the coordinating potential of the hydroxyl group, offering a unique combination of features for fine-tuning catalytic performance in reactions like asymmetric allylic alkylation or hydrogenation. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies in Related Analogues for Probing Molecular Interactions (In vitro Focus)
Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. By systematically modifying a lead compound, researchers can identify the key pharmacophore responsible for molecular interactions with a biological target. drugdesign.orgslideshare.net Analogues related to this compound have been investigated in various SAR studies.
One relevant study explored a series of 2-substituted 3β-tolyltropane derivatives for their binding affinity to the dopamine (B1211576) transporter (DAT), a key target in the treatment of several neurological conditions. miami.edu The study revealed that a tolyl group in the 2-position generally conferred high-affinity binding to the DAT. Although only slight stereochemical preferences were observed between alcohol isomers in this specific series, it highlights the importance of the tolyl moiety for molecular recognition at this transporter. miami.edu The data underscores how the 4-methylphenyl group of this compound could be a critical feature for binding to certain biological targets.
The following table presents in vitro binding affinity data for selected analogues from this study, illustrating the impact of small structural changes on DAT interaction.
| Compound | Modification from Parent Structure | DAT Binding Affinity (IC₅₀, nM) |
|---|---|---|
| Cocaine | Reference Compound | 121 |
| Compound 9 | 2β-Tolyl, 3β-carbomethoxy | 18.4 |
| Compound 10 | 2β-(R)-Tolylhydroxymethyl, 3β-H | 20.8 |
| Compound 11 | 2β-(S)-Tolylhydroxymethyl, 3β-H | 31.5 |
| Compound 14 | 2α-Tolyl, 3β-carbomethoxy | 13.8 |
This table is adapted from data reported on the SAR of 2-substituted 3β-tolyltropane derivatives. miami.edu The IC₅₀ value represents the concentration of the compound required to inhibit 50% of radioligand binding to the dopamine transporter (DAT) in vitro.
These SAR studies, focusing on the impact of tolyl and cyclohexyl groups in related molecules, provide a framework for predicting how this compound might interact with biological receptors and guide the design of new analogues with potentially enhanced activity. nih.govnih.gov
Role as a Precursor in Developing Specialized Organic Reagents
Chiral secondary alcohols are valuable precursors for the synthesis of more complex and highly specialized organic reagents, which are then used to control stereochemistry in other reactions. Two major classes of such reagents are chiral auxiliaries and chiral ligands.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a diastereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org Chiral alcohols like trans-2-phenyl-1-cyclohexanol (B1200244) and 8-phenylmenthol are well-known examples that are converted into auxiliaries for controlling reactions such as alkylations and aldol (B89426) additions. wikipedia.orgsigmaaldrich.com this compound, being a chiral alcohol, could be similarly converted into a novel chiral auxiliary. The synthetic sequence would typically involve attaching it to a prochiral substrate (e.g., forming an ester or amide), performing a stereoselective reaction on that substrate, and then removing the auxiliary to reveal the enantiomerically enriched product. youtube.com
Chiral phosphine ligands are indispensable reagents in transition-metal-catalyzed asymmetric synthesis. sigmaaldrich.com Many of the most successful ligands are synthesized from chiral starting materials. Chiral alcohols can be key precursors in the synthesis of these often complex ligand scaffolds. nih.gov For example, the hydroxyl group of this compound could be converted into a leaving group (e.g., a tosylate or mesylate) and then displaced by a phosphide (B1233454) anion. Alternatively, it could be used to direct ortho-lithiation of the phenyl ring, followed by quenching with a phosphorus electrophile. The resulting P-chiral or backbone-chiral phosphine ligand would carry the steric and electronic imprint of the original alcohol, making it a specialized tool for developing new asymmetric catalytic reactions. nih.govnih.gov
Q & A
Q. What are the common synthetic routes for Cyclohexyl (4-methylphenyl)methanol?
this compound can be synthesized via reduction reactions or multi-step condensation processes. For instance:
- Reduction of ketones : Sodium borohydride (NaBH₄) in methanol is widely used to reduce carbonyl intermediates, such as N-Aryl methanimines, to yield secondary alcohols under ambient conditions .
- Robinson annulation : Cyclohexenone derivatives, synthesized via reactions between arylprop-2-en-1-ones and ethyl acetoacetate in ethanol with NaOH catalysis, can serve as precursors. Recrystallization in methanol is typically employed for purification .
- Grignard reactions : Cyclohexylmethanol derivatives can be prepared via alkyl halide hydrolysis (e.g., cyclohexyl methyl bromide with aqueous NaOH) .
Q. Which spectroscopic and analytical methods are used to characterize this compound?
Structural elucidation relies on:
- NMR spectroscopy : ¹H-NMR identifies substituent patterns (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic protons at δ 6.8–7.4 ppm) .
- IR spectroscopy : Hydroxyl (-OH) stretching (~3200–3600 cm⁻¹) and aromatic C-H bending (~700–800 cm⁻¹) confirm functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 218 for C₁₄H₁₈O) and fragmentation patterns validate the molecular formula .
- Chromatography : Reverse-phase HPLC (e.g., CHROMABOND® C6H11ec columns) assesses purity and separates stereoisomers .
Q. How is purity optimized during synthesis?
- Recrystallization : Methanol or ethanol is commonly used to remove impurities, as demonstrated in cyclohexenone derivative syntheses .
- Solvent-free methods : Reduce byproduct formation in condensation reactions (e.g., Robinson annulation under controlled heating) .
- Column chromatography : Silica gel or cyclohexyl-modified phases (e.g., CHROMABOND® C6H11ec) resolve polar and non-polar impurities .
Advanced Research Questions
Q. How can computational modeling enhance structural and reactivity studies?
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in cyclohexyl-aromatic systems .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in reduction or oxidation reactions .
- Molecular docking : Simulate interactions with biological targets (e.g., antimicrobial enzymes) to guide SAR studies .
Q. What strategies improve synthetic yield and stereoselectivity?
- Catalyst optimization : Transition-metal catalysts (e.g., RuCl₂(PCy₃)₂) enhance enantioselectivity in cyclohexanol synthesis via asymmetric hydrogenation .
- Solvent effects : Polar aprotic solvents (e.g., THF) improve reaction kinetics in Grignard or hydride reductions .
- Temperature control : Low-temperature NaBH₄ reductions minimize side reactions (e.g., over-reduction to alkanes) .
Q. What structure-activity relationships (SAR) govern its antimicrobial activity?
- Substituent effects : Electron-donating groups (e.g., methyl on the phenyl ring) enhance lipid membrane penetration, increasing antibacterial potency against Gram-positive strains .
- Cyclohexyl conformation : Axial vs. equatorial hydroxyl positioning influences hydrogen bonding with microbial enzymes .
- Derivative screening : Schiff base or imidazo[1,2-a]pyridine analogs show improved MIC values (e.g., 8–16 µg/mL against S. aureus) .
Q. How can environmental impact be mitigated during synthesis?
- Green solvents : Replace methanol with biodegradable alternatives (e.g., cyclopentyl methyl ether) in recrystallization .
- Biocatalysis : Enzymatic reduction (e.g., alcohol dehydrogenases) minimizes heavy-metal waste from traditional catalysts .
- Degradation studies : Evaluate photolysis or microbial breakdown pathways to assess persistence in ecosystems .
Q. What are unresolved challenges in its application as a pharmaceutical intermediate?
- Bioavailability : Low aqueous solubility limits in vivo efficacy; prodrug strategies (e.g., esterification) are under investigation .
- Toxicity profiling : Limited data on mammalian cell cytotoxicity necessitate comprehensive assays (e.g., HepG2 cell viability studies) .
- Scalability : Batch-to-batch variability in multi-step syntheses requires process intensification (e.g., flow chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
